molecular formula C7H9NOS B13395973 3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione CAS No. 209248-75-9

3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione

Cat. No.: B13395973
CAS No.: 209248-75-9
M. Wt: 155.22 g/mol
InChI Key: SVOBTPSWHFSTQO-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione is a chemical compound with the molecular formula C7H9NOS It is a derivative of pyridine, characterized by the presence of hydroxyl and thione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione typically involves the reaction of 1,2-dimethylpyridine with sulfur and a hydroxylating agent. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the thione group. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxyl and thione groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion interactions in biological systems.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione exerts its effects involves its ability to interact with metal ions and other electrophilic species. The hydroxyl and thione groups can form stable complexes with metal ions, influencing various biochemical pathways. This interaction can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methyl-4(1H)-pyridinone
  • 1,2-Dimethyl-3-hydroxy-4-pyridone
  • 3-Hydroxy-4(1H)-pyridinone

Uniqueness

3-Hydroxy-1,2-dimethylpyridine-4(1H)-thione is unique due to the presence of both hydroxyl and thione groups, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

209248-75-9

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

3-hydroxy-1,2-dimethylpyridine-4-thione

InChI

InChI=1S/C7H9NOS/c1-5-7(9)6(10)3-4-8(5)2/h3-4,9H,1-2H3

InChI Key

SVOBTPSWHFSTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)C=CN1C)O

Origin of Product

United States

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